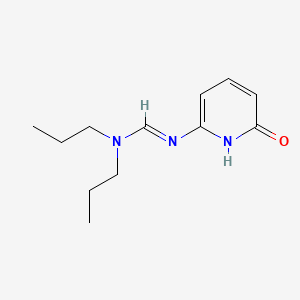

CGP 28014

Description

Properties

CAS No. |

111757-17-6 |

|---|---|

Molecular Formula |

C12H19N3O |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |

InChI |

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)/b13-10+ |

InChI Key |

MEYPAYJYAZKERR-JLHYYAGUSA-N |

Isomeric SMILES |

CCCN(CCC)/C=N/C1=CC=CC(=O)N1 |

Canonical SMILES |

CCCN(CCC)C=NC1=CC=CC(=O)N1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP 28014

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Catechol-O-Methyltransferase (COMT) Inhibition

CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, functions as a specific inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1] This enzyme plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound effectively modulates the levels of these neurotransmitters and their metabolites in both the central and peripheral nervous systems.

The primary consequence of COMT inhibition by this compound is a shift in the metabolic pathway of dopamine. Specifically, it leads to a reduction in the formation of homovanillic acid (HVA) and 3-O-methyldopa (3-OMD), which are direct products of COMT activity on dopamine and its precursor L-DOPA, respectively. Concurrently, there is an observed increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a product of monoamine oxidase (MAO) activity on dopamine.[1][2] This alteration of dopamine metabolism underlies the therapeutic potential of this compound, particularly in conditions like Parkinson's disease where dopamine regulation is impaired.

While this compound demonstrates potent activity in vivo, it has been described as a weak inhibitor of COMT in vitro.[1] This suggests that the compound may be a prodrug, converted to a more active form within the body, although the exact mechanism of this activation is not fully elucidated.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on COMT activity and dopamine metabolism based on available preclinical and clinical data.

Table 1: In Vivo Efficacy of this compound on Dopamine Metabolites in Rats

| Parameter | Dose of this compound | Percentage Change | Tissue/Sample Type | Reference |

| Homovanillic Acid (HVA) | 30 mg/kg, i.p. | ↓ 71% | Striatal Dialysate | [2] |

| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | 30 mg/kg, i.p. | ↑ 49% | Striatal Dialysate | [2] |

| Dopamine | 30 mg/kg, i.p. | ↑ 41% | Striatal Dialysate | [2] |

| 3-O-Methyldopa (3-OMD) | Not Specified | ↓ ~50% | Plasma |

Table 2: In Vivo Efficacy of this compound in Humans

| Parameter | Dose of this compound A | Percentage Change | Tissue/Sample Type | Reference |

| 3-O-Methyldopa (3-OMD) | 200-600 mg, p.o. | ↓ 67% | Plasma |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds like this compound on COMT.

a. Materials and Reagents:

-

Recombinant human COMT enzyme

-

S-(5'-Adenosyl)-L-methionine (SAM) - methyl donor

-

Catechol substrate (e.g., epinephrine, L-DOPA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Magnesium chloride (MgCl2) - a cofactor for COMT

-

Stopping solution (e.g., perchloric acid)

-

HPLC system with electrochemical or fluorescence detection

b. Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl2, and the catechol substrate.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Analyze the samples using HPLC to quantify the amount of the methylated product formed.

-

Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Assessment of this compound on Striatal Dopamine Metabolism in Rats

This protocol outlines the methodology for evaluating the in vivo effects of this compound on dopamine metabolism in the rat striatum using microdialysis and HPLC-ECD.

a. Animal Preparation and Surgery:

-

Acclimate male Wistar or Sprague-Dawley rats to the housing conditions for at least one week.

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the rat in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the striatum.

-

Allow the animals to recover from surgery for at least 24-48 hours.

b. Microdialysis and Sample Collection:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Store the collected samples at -80°C until analysis.

c. HPLC-ECD Analysis of Dopamine and Metabolites:

-

Thaw the dialysate samples on ice.

-

Inject a fixed volume of each sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

The mobile phase typically consists of a phosphate or citrate buffer with an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol or acetonitrile).

-

Set the electrochemical detector to an appropriate potential to oxidize dopamine, DOPAC, and HVA.

-

Identify and quantify the analytes by comparing their retention times and peak areas to those of external standards.

-

Express the results as a percentage of the baseline levels for each animal.

References

CGP 28014: A Technical Overview of a Centrally Acting COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, is a notable inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] Unlike many other COMT inhibitors that primarily act in the periphery, this compound demonstrates significant activity within the central nervous system.[3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization. A key feature of this compound is its potent in vivo activity, which contrasts with its weak in vitro performance, suggesting it may function as a prodrug.[1] This document consolidates available data to serve as a valuable resource for researchers in neuropharmacology and drug development.

Introduction to COMT Inhibition and this compound

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[4][5] By catalyzing the transfer of a methyl group to a catechol substrate, COMT plays a pivotal role in the termination of catecholaminergic signaling. Inhibition of COMT is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, where it can enhance the bioavailability and prolong the action of levodopa, a dopamine precursor.[6][7]

This compound emerged as a specific COMT inhibitor with a distinct pharmacological profile.[8] It effectively inhibits COMT in vivo, leading to measurable changes in the levels of dopamine metabolites.[1][2] This guide will delve into the technical details of this compound, presenting available data in a structured format and visualizing key pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of COMT. However, a notable characteristic of this compound is its significantly greater potency in vivo compared to its activity in in vitro assays.[1] This has led to the hypothesis that this compound is a prodrug, which is metabolized into a more active form within the body.[1] The exact active metabolite has not been definitively identified in the available literature.

In vivo studies have consistently demonstrated the effects of COMT inhibition by this compound. Administration of the compound leads to a significant reduction in the levels of homovanillic acid (HVA), the major O-methylated metabolite of dopamine, and an increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), the primary deaminated metabolite of dopamine.[1][2] Furthermore, in human subjects, administration of this compound resulted in a marked decrease in 3-O-methyldopa (3-OMD), the O-methylated product of levodopa, confirming its COMT inhibitory action.[6]

Signaling Pathway of Dopamine Metabolism and COMT Inhibition

The following diagram illustrates the metabolic pathway of dopamine and the point of intervention for COMT inhibitors like this compound.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific in vitro potency data such as IC50 or Ki values for this compound. The consistent reporting of its weak in vitro activity suggests that such data may not have been a primary focus of published research, which instead centered on its in vivo effects. However, in vivo studies have provided quantitative measures of its pharmacological activity.

Table 1: In Vivo Effects of this compound on Catecholamine Metabolites

| Species | Treatment | Dose | Analyte | Tissue/Fluid | % Change from Control/Baseline | Reference |

| Rat | This compound | 30 mg/kg i.p. | HVA | Striatum | ↓ 71% | [3] |

| Rat | This compound | 30 mg/kg i.p. | DOPAC | Striatum | ↑ 49% | [3] |

| Human | This compound A | 200-600 mg p.o. | 3-OMD | Plasma | ↓ 67% | [6] |

| Human | This compound | N/A | Isoquinolines | Urine | Significantly Increased | [8] |

Table 2: Comparative Data for COMT Inhibitors

| Compound | IC50 (nM) | Primary Site of Action | Reference |

| This compound | Weak in vitro activity (specific value not reported) | Central | [1][3] |

| Entacapone | 151 | Peripheral | [9] |

| Tolcapone | 773 | Central and Peripheral | [9] |

| Tropolone | Equipotent to this compound in vivo (specific value not reported) | Central and Peripheral | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for studies specifically using this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following outlines the general procedures used to assess COMT inhibition.

In Vivo Microdialysis for Dopamine Metabolite Analysis

This protocol is a generalized representation of the methodology used to assess the effects of this compound on dopamine metabolism in the rat striatum.[3]

Methodology Outline:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame for the precise implantation of a microdialysis probe into the striatum.

-

Probe Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish baseline levels of dopamine, DOPAC, and HVA.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) route.

-

Post-Treatment Sampling: Dialysate collection continues to monitor the drug-induced changes in neurotransmitter and metabolite levels over time.

-

Analysis: The collected dialysates are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection to quantify the concentrations of dopamine and its metabolites.

Human Levodopa Test for COMT Inhibition Assessment

This protocol is a generalized representation of the levodopa test used in human subjects to evaluate the efficacy of this compound.[6]

Methodology Outline:

-

Subject Enrollment: Healthy human volunteers are recruited for the study.

-

Baseline Measurement: A baseline blood sample is drawn to determine initial plasma levels of relevant analytes.

-

Drug Administration: Subjects are administered a single oral dose of this compound A.

-

Levodopa Challenge: After a specified time, a standard dose of levodopa is administered.

-

Blood Sampling: Blood samples are collected at various time points post-levodopa administration.

-

Plasma Analysis: Plasma is separated and analyzed by HPLC to measure the concentrations of levodopa, 3-O-methyldopa (3OMD), DOPAC, and HVA.

-

Data Analysis: The effect of this compound on the pharmacokinetic profile of levodopa and the formation of its metabolites is assessed.

Summary and Future Directions

This compound is a potent, centrally acting COMT inhibitor with a unique pharmacological profile suggestive of a prodrug mechanism. Its ability to modulate dopamine metabolism in the central nervous system has been demonstrated in both preclinical and clinical settings. The lack of specific in vitro potency data and the unconfirmed identity of its active metabolite represent significant gaps in the current understanding of this compound.

Future research should focus on:

-

Identifying the active metabolite(s) of this compound: This is crucial for a complete understanding of its mechanism of action and for potential further development.

-

Determining the in vitro potency of the active metabolite(s): Obtaining IC50 and Ki values for the active form would allow for a more direct comparison with other COMT inhibitors.

-

Elucidating the full pharmacokinetic and pharmacodynamic profile: More detailed studies are needed to fully characterize the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

A deeper understanding of these aspects will be essential for fully evaluating the therapeutic potential of this compound and for the design of next-generation, centrally acting COMT inhibitors.

References

- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparison of two new inhibitors ... preview & related info | Mendeley [mendeley.com]

- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The catechol-O-methyltransferase (COMT) inhibitor entacapone enhances the pharmacokinetic and clinical response to Sinemet CR in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 28014: A Technical Guide to a Non-Catechol COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, is a notable non-catechol inhibitor of catechol-O-methyltransferase (COMT).[1][2][3] Developed as a potential therapeutic agent for Parkinson's disease, its primary mechanism of action involves the modulation of dopamine metabolism.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.

Discovery and History

While the precise date of discovery is not detailed in the available literature, research published in the early 1990s identifies this compound as a novel compound investigated for its properties as a COMT inhibitor.[1][2][3][5] The nomenclature "CGP" suggests its origin from the research laboratories of Ciba-Geigy (now Novartis). The methanesulfonate salt of the compound is referred to as this compound A.[1][5]

Mechanism of Action: COMT Inhibition

This compound is a potent and specific in vivo inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamines, including dopamine.[1][2] Unlike many COMT inhibitors, this compound possesses a non-catechol structure.[1]

Its primary effects on dopamine metabolism are characterized by a significant reduction in the levels of homovanillic acid (HVA), a major dopamine metabolite, and an increase in the concentration of 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum of rats.[1][4] Interestingly, this compound exhibits weak activity as a COMT inhibitor in in vitro assays, which has led to the hypothesis that it may function as a prodrug.[1] However, studies have shown that its conversion to an active metabolite is not dependent on oxidative metabolism in the liver.[1]

A key indicator of its COMT inhibitory activity is its ability to reduce the formation of 3-O-methyldopa (3-OMD) from exogenously administered L-DOPA.[1][2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Effect of this compound on 3-O-Methyldopa (3OMD) Levels

| Species | Dosage | Route of Administration | Effect on 3OMD | Reference |

| Human | 200-600 mg (this compound A) | Oral | 67% decrease in plasma | [5] |

| Rat | Not specified | Not specified | ~50% decrease in plasma | [2] |

Key Experimental Protocols

In Vivo Assessment of COMT Inhibition in Rats

Objective: To determine the effect of this compound on dopamine metabolism in the rat striatum.

Methodology:

-

Animal Model: Male rats are used for the study.

-

Drug Administration: this compound is administered either intraperitoneally or orally.

-

Microdialysis: A microdialysis probe is stereotaxically implanted into the striatum of anesthetized rats. The probe is perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

L-DOPA/Carbidopa Co-administration: In some protocols, rats are co-administered with L-DOPA and a peripheral decarboxylase inhibitor like carbidopa to assess the impact of this compound on L-DOPA metabolism.[6]

-

Neurochemical Analysis: The concentrations of dopamine, HVA, DOPAC, and 3-OMD in the dialysates are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in the levels of dopamine metabolites over time are analyzed to determine the extent and duration of COMT inhibition.

Levodopa Test for COMT Inhibition in Humans

Objective: To assess the inhibitory effect of this compound on COMT activity in healthy human subjects.

Methodology:

-

Subject Population: Healthy volunteers are recruited for the study.

-

Pre-treatment: Subjects are pre-treated with a single oral dose of this compound A (e.g., 200-600 mg).[5]

-

Levodopa Administration: After a specified time following this compound A administration, subjects are given a standard oral dose of levodopa.

-

Blood Sampling: Venous blood samples are collected at multiple time points before and after levodopa administration.

-

Plasma Analysis: Plasma concentrations of L-DOPA, 3-OMD, DOPAC, and HVA are measured using validated analytical methods such as HPLC.[5]

-

Urinary Analysis: In some protocols, urine is collected over a 24-hour period to measure the excretion of isoquinolines as an additional marker of COMT inhibition.[2]

-

Pharmacokinetic and Pharmacodynamic Analysis: The area under the curve (AUC) for 3-OMD is calculated and compared between the pre-treated and control (unmedicated) states to quantify the percentage of COMT inhibition.[5]

Visualizing Pathways and Workflows

Dopamine Metabolism and the Role of COMT

Caption: Dopamine metabolism pathway and points of inhibition by this compound.

Experimental Workflow for Human Levodopa Test

References

- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the COMT inhibitor, this compound, on plasma homovanillic acid and O-methylation of exogenous L-dopa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of two new inhibitors ... preview & related info | Mendeley [mendeley.com]

The COMT Inhibitor CGP 28014: An In-Depth Analysis of its Effects on Dopamine Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CGP 28014 is a potent and specific inhibitor of the enzyme Catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolic degradation of catecholamine neurotransmitters, including dopamine. By inhibiting COMT, this compound modulates the dopaminergic system, leading to significant alterations in the levels of dopamine and its key metabolites. This technical guide provides a comprehensive overview of the effects of this compound on dopamine metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental procedures. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for dopamine-related neurological and psychiatric disorders.

Core Mechanism of Action: COMT Inhibition

This compound exerts its primary effect by inhibiting the enzyme Catechol-O-methyltransferase. COMT is responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on catechol-containing compounds, including dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). This methylation process is a key step in the degradation pathway of these neurochemicals.

By blocking COMT activity, this compound prevents the conversion of DOPAC to homovanillic acid (HVA) and the conversion of dopamine to 3-methoxytyramine (3-MT). This leads to a characteristic shift in the metabolic profile of dopamine in the brain, which can be quantified to assess the efficacy and potency of the inhibitor.

Quantitative Effects on Dopamine and its Metabolites

The administration of this compound leads to predictable and measurable changes in the concentrations of dopamine and its metabolites in the brain, particularly in the striatum, a region with high dopaminergic innervation.

In Vivo Studies in Rats

Intraperitoneal (i.p.) administration of this compound to saline-treated rats has been shown to significantly alter the extracellular levels of dopamine and its metabolites in the striatum. A study utilizing in vivo microdialysis demonstrated the following maximal effects after a 30 mg/kg i.p. dose[1]:

| Analyte | Maximal Change from Baseline |

| Dopamine (DA) | ▲ 41% increase |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | ▲ 49% increase |

| Homovanillic acid (HVA) | ▼ 71% decrease |

These findings are consistent with the mechanism of COMT inhibition, where the immediate precursor to HVA (DOPAC) accumulates, and the end-product (HVA) is depleted. The modest increase in dopamine may be a secondary effect of the altered metabolic pathway.

Human Clinical Studies

In human subjects, the effect of this compound has been assessed using the levodopa (L-DOPA) test. Following oral administration of this compound at doses ranging from 200-600 mg, a significant, non-dose-related decrease in the formation of 3-O-methyldopa (3OMD), a direct product of L-DOPA methylation by COMT, was observed. This study reported a 67% decrease in plasma 3OMD levels, providing clear evidence of COMT inhibition in humans. Furthermore, an increase in plasma DOPAC was also noted, corroborating the findings from preclinical studies[2].

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound's effects on dopamine metabolism. These should be adapted and optimized for specific experimental conditions.

In Vivo Microdialysis in Rat Striatum

Objective: To measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following this compound administration.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4mm membrane)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Fraction collector

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a defined period (e.g., 1-2 hours) to establish stable baseline levels of dopamine, DOPAC, and HVA.

-

Drug Administration: Administer this compound via the desired route (e.g., 30 mg/kg, i.p.).

-

Post-treatment Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.

HPLC-ECD Analysis of Dopamine and Metabolites

Objective: To separate and quantify dopamine, DOPAC, and HVA in brain tissue homogenates or microdialysates.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrochemical Detector (ECD) with a glassy carbon working electrode

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of sodium acetate, methanol, and an ion-pairing agent)

-

Standards for dopamine, DOPAC, and HVA

-

Perchloric acid (for tissue homogenization and protein precipitation)

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize brain tissue samples in a cold solution of perchloric acid. Centrifuge to pellet proteins. Collect the supernatant.

-

Microdialysate: Samples can often be directly injected or may require the addition of a small amount of acid to stabilize the catecholamines.

-

-

Chromatographic Separation: Inject the prepared sample onto the C18 column. The mobile phase is pumped through the column at a constant flow rate, separating the analytes based on their physicochemical properties.

-

Electrochemical Detection: As the separated analytes elute from the column, they pass through the electrochemical detector. A specific potential is applied to the working electrode, causing the electroactive compounds (dopamine, DOPAC, HVA) to oxidize, generating a current that is proportional to their concentration.

-

Quantification: Compare the peak areas of the analytes in the samples to the peak areas of known concentrations of standards to determine the concentrations of dopamine, DOPAC, and HVA in the original sample.

Conclusion

This compound is a well-characterized COMT inhibitor that produces a distinct and quantifiable signature on dopamine metabolism. Its ability to decrease HVA while increasing DOPAC levels serves as a reliable marker of its target engagement in both preclinical and clinical settings. The experimental protocols and data presented in this guide provide a foundational understanding for researchers aiming to investigate the therapeutic potential of COMT inhibition in disorders characterized by dysregulated dopamine signaling. The provided visualizations offer a clear framework for understanding the mechanism of action and experimental approaches used to study compounds like this compound. Further research may explore the downstream functional consequences of these metabolic shifts on neuronal activity and behavior.

References

- 1. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Role of CGP 3466B: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the neuroprotective agent CGP 3466B, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications in neurodegenerative diseases.

Executive Summary

CGP 3466B is a propargylamine derivative, structurally related to the monoamine oxidase inhibitor R-(-)-deprenyl, but devoid of its MAO-inhibiting activity. Extensive preclinical research has demonstrated its potent anti-apoptotic and neuroprotective effects across a range of in vitro and in vivo models of neurodegeneration, including Parkinson's disease and amyotrophic lateral sclerosis (ALS). The primary mechanism of action of CGP 3466B is through its interaction with the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), preventing its nuclear translocation and subsequent role in apoptotic cell death. This whitepaper will detail the core mechanisms, summarize the key experimental findings, and provide an overview of the methodologies used to evaluate the neuroprotective efficacy of CGP 3466B.

Mechanism of Action: Inhibition of the GAPDH-Mediated Apoptotic Cascade

The neuroprotective effects of CGP 3466B are primarily attributed to its ability to interfere with a key step in the neuronal apoptotic pathway mediated by GAPDH.[1][2] Under conditions of cellular stress, such as exposure to neurotoxins or oxidative stress, nitric oxide (NO) can S-nitrosylate GAPDH.[2][3] This modification alters the conformation of GAPDH, enabling it to bind to the E3 ubiquitin ligase Siah1.[2][3] The GAPDH-Siah1 complex then translocates to the nucleus, where it participates in the activation of p300/CBP and subsequent p53-mediated transcription of pro-apoptotic genes, leading to cell death.[3]

CGP 3466B has been shown to bind to GAPDH, preventing its S-nitrosylation and the subsequent interaction with Siah1.[2] By inhibiting the nuclear translocation of GAPDH, CGP 3466B effectively blocks this apoptotic cascade, thereby protecting neurons from cell death.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for CGP 3466B-mediated neuroprotection.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of CGP 3466B has been quantified in various preclinical models. The following tables summarize key findings.

In Vitro Neuroprotection

| Cell Type | Neurotoxin/Stress | CGP 3466B Concentration | Outcome Measure | Result | Citation |

| Rat embryonic mesencephalic dopaminergic neurons | MPP+ | 10-11 M - 10-7 M | Dopamine uptake, TH activity, TH+ cell counts | Protection from cell death | [4] |

| Partially differentiated PC12 cells | Trophic withdrawal | 10-13 M - 10-5 M | Cell survival | Rescue from apoptosis | [1] |

| Cerebellar granule cells | Cytosine arabinoside | 10-13 M - 10-5 M | Cell survival | Rescue from apoptosis | [1] |

| PAJU human neuroblastoma cells | Rotenone | 10-13 M - 10-5 M | Cell survival | Rescue from apoptosis | [1] |

| Cultured fetal dopaminergic neurons | N/A (culture conditions) | 10-8 M | TH-immunoreactive neuron survival | Two-fold increase in surviving neurons | [5] |

| Cultured fetal dopaminergic neurons | N/A (culture conditions) | 10-8 M | Lactate dehydrogenase activity | Decreased activity (indicating less cell death) | [5] |

In Vivo Neuroprotection in Animal Models

| Animal Model | Neurotoxin/Disease Model | CGP 3466B Dosage | Outcome Measure | Result | Citation |

| pmn/pmn mice (ALS model) | Progressive motor neuronopathy | 10 - 100 nmol/kg (orally) | Lifespan | 57% increase | [6] |

| pmn/pmn mice (ALS model) | Progressive motor neuronopathy | 100 nmol/kg (orally) | Body weight | 20% average increase | [6] |

| MPTP-treated mice (Parkinson's model) | MPTP (2x30 mg/kg s.c.) | 0.014 mg/kg and 0.14 mg/kg (p.o.) | Tyrosine hydroxylase-positive cells in substantia nigra | Partial prevention of cell loss | [4] |

| 6-OHDA-lesioned rats (Parkinson's model) | 6-OHDA intrastriatal injections | 0.014 mg/kg (i.p.) | Skilled paw use (staircase test) | Significant improvement in motor performance | [4] |

| MPTP-treated rhesus monkeys (Parkinson's model) | MPTP (intracarotid infusion) | 0.014 mg/kg (s.c.) | Parkinson rating scale | Nearly complete prevention of increased parkinsonian symptoms | [7] |

| Rat pups with axotomy | Facial motor neuron axotomy | 0.0003 - 0.1 mg/kg | Facial motor neuron cell body survival | Rescue of motor neurons | [1] |

| Rats with transient ischemia/hypoxia | Ischemia/hypoxia | 0.0003 - 0.1 mg/kg | Hippocampal CA1 neuron survival | Rescue of hippocampal neurons | [1] |

| MOG35-55 EAE mice (MS model) | Experimental Autoimmune Encephalomyelitis | 4 mg/kg (i.p.) | Clinical score of EAE severity | Significant attenuation of disease severity | [8][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in this whitepaper.

In Vitro Neuroprotection Assay in Dopaminergic Neurons

-

Cell Culture: Primary cultures of rat embryonic (E14) ventral mesencephalon are established.

-

Treatment: Cultures are treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to induce dopaminergic cell death.

-

Intervention: CGP 3466B is added to the culture medium at various concentrations (e.g., 10-11 M to 10-7 M).

-

Assessment:

-

Dopamine Uptake Assay: The functionality of surviving dopaminergic neurons is assessed by measuring the uptake of radiolabeled dopamine.

-

Tyrosine Hydroxylase (TH) Activity: The activity of TH, the rate-limiting enzyme in dopamine synthesis, is measured as an indicator of dopaminergic neuron health.

-

Immunocytochemistry: Cells are fixed and stained with an antibody against TH. The number of TH-positive neurons is counted to quantify cell survival.

-

-

Reference: [4]

In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

-

Animal Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. A typical dosing regimen is 2 injections of 30 mg/kg s.c. at a 72-hour interval.

-

Intervention: CGP 3466B is administered orally (p.o.) or subcutaneously (s.c.) at various doses (e.g., 0.014 mg/kg and 0.14 mg/kg p.o.) twice daily for a specified period (e.g., 18 days).

-

Assessment:

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra. The number of TH-positive cells is quantified to assess neuronal loss.

-

-

Reference: [4]

Behavioral Assessment in the 6-OHDA Rat Model of Parkinson's Disease

-

Animal Model: Rats receive unilateral intrastriatal injections of 6-hydroxydopamine (6-OHDA) to create a lesion in the nigrostriatal pathway, leading to motor deficits on the contralateral side.

-

Intervention: CGP 3466B is administered intraperitoneally (i.p.) at a specific dose (e.g., 0.014 mg/kg) twice daily for a defined duration (e.g., 3 weeks).

-

Assessment (Staircase Test):

-

The staircase test is used to assess skilled paw reaching and grasping.

-

Rats are placed in a box with a central platform and a staircase on either side, with food pellets placed on the steps.

-

The number of pellets retrieved and eaten from each side is recorded over a set period.

-

Improved performance on the contralateral (impaired) side indicates a therapeutic effect.

-

-

Reference: [4]

GAPDH Binding and Nuclear Translocation Assays

-

GAPDH S-nitrosylation Assay:

-

Cell lysates are treated with a nitric oxide donor to induce S-nitrosylation of GAPDH.

-

The presence of S-nitrosylated GAPDH is detected using specific antibodies or biochemical assays.

-

The inhibitory effect of CGP 3466B is assessed by pre-incubating the lysates with the compound.

-

-

Co-immunoprecipitation of GAPDH and Siah1:

-

Cell lysates are incubated with an antibody against either GAPDH or Siah1.

-

The immunoprecipitated complex is then analyzed by western blotting for the presence of the other protein to confirm their interaction.

-

The effect of CGP 3466B on this interaction is evaluated.

-

-

Nuclear Fractionation and Western Blotting:

-

Cells are fractionated to separate the cytoplasm and the nucleus.

-

The amount of GAPDH in each fraction is determined by western blotting to assess its nuclear translocation.

-

The effect of CGP 3466B on the nuclear accumulation of GAPDH is quantified.

-

-

Reference: [2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating the neuroprotective effects of CGP 3466B and the logical relationship between its mechanism and observed outcomes.

Conclusion and Future Directions

CGP 3466B has demonstrated significant neuroprotective potential in a wide array of preclinical models of neurodegenerative diseases. Its well-defined mechanism of action, centered on the inhibition of the GAPDH-mediated apoptotic pathway, makes it a compelling candidate for further investigation. While preclinical data are robust, the translation of these findings to the clinical setting remains a critical next step. Future research should focus on optimizing dosing regimens, exploring long-term safety and efficacy, and identifying specific patient populations that may benefit most from this therapeutic approach. The development of biomarkers to track the engagement of the GAPDH target in humans will be crucial for the successful clinical development of CGP 3466B and related compounds.

References

- 1. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide-GAPDH transcriptional signaling mediates behavioral actions of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP 3466 protects dopaminergic neurons in lesion models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGP 3466 increases survival of cultured fetal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neuroprotective effects of CGP 3466B in the best in vivo model of Parkinson's disease, the bilaterally MPTP-treated rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis [frontiersin.org]

- 9. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CGP 28014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies involving CGP 28014, a selective, non-catechol inhibitor of catechol-O-methyltransferase (COMT). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug development and neuroscience research.

Core Mechanism of Action

This compound exerts its pharmacological effects through the specific inhibition of catechol-O-methyltransferase (COMT), a key enzyme responsible for the degradation of catecholamine neurotransmitters, including dopamine. By inhibiting COMT, this compound modulates the metabolic pathway of dopamine, leading to a decrease in the formation of homovanillic acid (HVA) and an increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain. This mechanism of action suggests potential therapeutic applications in conditions characterized by dopaminergic dysregulation, such as Parkinson's disease.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on dopamine metabolism.

Table 1: Effect of this compound on Striatal Dopamine Metabolites in Rats

| Compound | Dose (mg/kg, i.p.) | Treatment Condition | Dopamine (DA) Efflux (% Increase) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) Efflux (% Increase) | Homovanillic Acid (HVA) Efflux (% Decrease) | Reference |

| This compound | 30 | Saline | 41% | 49% | 71% | [1][2] |

| This compound | 30 | L-dopa/carbidopa | Not significant | 159% (not significant) | Initial decrease, long-lasting | [1][2] |

Table 2: Effect of this compound A on Plasma 3-O-Methyldopa (3OMD) in Humans

| Compound | Dose (mg, p.o.) | Analyte | % Decrease | Reference |

| This compound A | 200-600 | 3-O-Methyldopa (3OMD) | 67% |

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies of this compound.

In Vivo Microdialysis in Rats

This protocol is based on studies investigating the effects of this compound on striatal dopamine metabolism.

-

Animals: Male Wistar rats were used in these studies.

-

Surgery: Animals were anesthetized and placed in a stereotaxic frame. A guide cannula was implanted into the striatum for the subsequent insertion of a microdialysis probe.

-

Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate. Dialysate samples were collected at regular intervals for the analysis of dopamine and its metabolites.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg. In some experiments, animals were co-treated with L-dopa and carbidopa.

-

Analytical Method: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Visualizations

The following diagrams illustrate the signaling pathway of dopamine metabolism and a generalized workflow for the in vivo microdialysis experiments.

References

CGP 28014: A Technical Guide on its Modulation of Dopamine Metabolites HVA and DOPAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 28014 is a non-catechol inhibitor of the enzyme Catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolic degradation of catecholamine neurotransmitters, including dopamine. By inhibiting COMT, this compound alters the metabolic pathway of dopamine, leading to measurable changes in the levels of its key metabolites: Homovanillic acid (HVA) and 3,4-Dihydroxyphenylacetic acid (DOPAC). This technical guide provides a comprehensive overview of the effects of this compound on HVA and DOPAC levels, supported by available quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Modulation of Dopamine Metabolism

Dopamine is primarily metabolized through two enzymatic pathways: monoamine oxidase (MAO) and COMT. MAO converts dopamine to DOPAC, which can then be further metabolized by COMT to HVA. Alternatively, COMT can convert dopamine to 3-methoxytyramine (3-MT), which is then converted to HVA by MAO.

This compound, as a COMT inhibitor, blocks the conversion of DOPAC to HVA and the conversion of dopamine to 3-MT. This inhibition leads to a characteristic neurochemical signature: a decrease in the concentration of the downstream metabolite HVA and an accumulation of the upstream metabolite DOPAC.

Investigating the Therapeutic Potential of CGP 28014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28014 has been identified as a potent and specific in vivo inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamine neurotransmitters. This technical guide synthesizes the available preclinical and clinical data to explore the therapeutic potential of this compound, with a primary focus on its mechanism of action, pharmacokinetic profile, and its effects on dopamine metabolism. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics for neurological disorders, particularly Parkinson's disease.

Core Mechanism of Action

This compound functions as an inhibitor of catechol-O-methyltransferase (COMT). COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group of catechol compounds. This process, known as O-methylation, is a major pathway for the inactivation of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound prevents the degradation of these neurotransmitters, thereby increasing their bioavailability in the synaptic cleft.

A noteworthy characteristic of this compound is its apparent prodrug nature. While it demonstrates significant in vivo activity, it is reported to be only weakly active as a COMT inhibitor in vitro[1]. This suggests that this compound is metabolized in the body to an active form. However, studies have indicated that this conversion is not mediated by oxidative metabolism in the liver[1].

Effects on Dopamine Metabolism

The primary therapeutic potential of this compound lies in its ability to modulate dopamine metabolism. In the central nervous system, COMT is responsible for the conversion of dopamine's primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to homovanillic acid (HVA). Additionally, COMT can directly methylate dopamine to form 3-methoxytyramine.

By inhibiting COMT, this compound is expected to:

-

Increase DOPAC levels: As the degradation of DOPAC to HVA is blocked.

-

Decrease HVA levels: Due to the inhibition of DOPAC methylation.

-

Increase the overall bioavailability of dopamine in the synapse.

These effects have been demonstrated in preclinical studies in rats, where administration of this compound led to a reduction in striatal HVA levels and an increase in DOPAC levels[1][2].

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vivo Efficacy of this compound in Rats

| Parameter | Effect | Dose/Route | Species | Reference |

| Plasma 3-O-methyldopa (3OMD) | ~50% decrease | Not specified | Rat | [3] |

| Striatal 3-O-methyldopa (3OMD) | Dose-dependent reduction | Not specified | Rat | [3] |

| Striatal Homovanillic Acid (HVA) | Reduction | Oral or Intraperitoneal | Rat | [1] |

| Striatal 3,4-dihydroxyphenylacetic acid (DOPAC) | Increase | Oral or Intraperitoneal | Rat | [1] |

| Striatal 3-methoxytyramine accumulation (post-MAO inhibition) | Inhibition | Not specified | Rat | [1] |

| Striatal S-adenosylmethionine | Increase | Not specified | Rat | [1] |

Table 2: Clinical Efficacy of this compound in Humans

| Parameter | Effect | Dose/Route | Population | Reference |

| Plasma 3-O-methyldopa (3OMD) | 67% decrease (p < 0.05) | 200-600 mg p.o. | 5 healthy subjects | [4] |

| Urinary Isoquinoline Excretion | Significantly increased | Not specified | Human | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound. These protocols are reconstructed based on the available literature and standard laboratory practices.

In Vivo Assessment of COMT Inhibition in Rat Striatum

Objective: To determine the effect of this compound on the levels of dopamine and its metabolites (DOPAC and HVA) in the rat striatum.

Methodology:

-

Animal Model: Male albino rats.

-

Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle.

-

Tissue Collection: At specified time points after drug administration, euthanize the animals and rapidly dissect the striata on ice.

-

Sample Preparation: Homogenize the striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid). Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Neurochemical Analysis: Analyze the supernatant for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the results as ng/mg of tissue and compare the levels of dopamine, DOPAC, and HVA between the this compound-treated groups and the control group.

Inhibition of 3-Methoxytyramine Accumulation Following MAO Inhibition

Objective: To confirm the in vivo COMT inhibitory activity of this compound by measuring its effect on the accumulation of 3-methoxytyramine after blocking its primary degradation pathway.

Methodology:

-

Animal Model: Male albino rats.

-

Pre-treatment: Administer a monoamine oxidase (MAO) inhibitor, such as clorgyline, to prevent the degradation of 3-methoxytyramine.

-

Drug Administration: After a suitable pre-treatment period, administer this compound or vehicle.

-

Tissue Collection and Analysis: Following the protocol outlined in section 4.1, collect and analyze striatal tissue for 3-methoxytyramine levels using HPLC-ED.

-

Data Analysis: Compare the accumulation of 3-methoxytyramine in the striatum of this compound-treated animals to that in vehicle-treated animals. A significant reduction in accumulation indicates COMT inhibition.

Levodopa Test in Healthy Human Subjects

Objective: To assess the clinical effect of this compound on the O-methylation of levodopa.

Methodology:

-

Study Population: Healthy human volunteers.

-

Study Design: A crossover design is recommended.

-

Procedure:

-

Baseline: Administer a standard dose of levodopa and collect serial blood samples over a defined period.

-

Treatment: After a washout period, administer this compound (e.g., 200-600 mg, p.o.).

-

Levodopa Challenge: Following this compound administration, administer the same standard dose of levodopa and collect serial blood samples.

-

-

Sample Analysis: Analyze plasma samples for concentrations of levodopa and its O-methylated metabolite, 3-O-methyldopa (3OMD), using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Compare the area under the curve (AUC) and peak concentration (Cmax) of 3OMD with and without this compound pre-treatment. A significant reduction in 3OMD levels indicates COMT inhibition.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical pharmacology of the new COMT inhibitor CGP 28,014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 28014: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CGP 28014, a non-catechol inhibitor of catechol-O-methyltransferase (COMT), for its application in Parkinson's disease (PD) research. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, leading to a deficiency in dopamine in the striatum. A key therapeutic strategy involves the administration of L-DOPA, a dopamine precursor. COMT inhibitors, such as this compound, play a crucial role in this therapeutic approach by preventing the peripheral degradation of L-DOPA, thereby increasing its bioavailability in the central nervous system. This guide details the mechanism of action of this compound, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for its evaluation, and presents visual diagrams of its associated signaling pathways and experimental workflows.

Introduction: The Role of COMT Inhibition in Parkinson's Disease

The primary pathology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra pars compacta, resulting in reduced dopamine levels in the striatum. Levodopa (L-DOPA), the metabolic precursor of dopamine, remains the cornerstone of symptomatic treatment for PD. However, L-DOPA is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). While AADC inhibitors like carbidopa are co-administered with L-DOPA to prevent its conversion to dopamine outside the brain, COMT metabolizes L-DOPA to 3-O-methyldopa (3-OMD). 3-OMD can compete with L-DOPA for transport across the blood-brain barrier, thereby reducing the efficacy of L-DOPA treatment.

COMT inhibitors were developed to address this limitation. By blocking the action of COMT, these agents prevent the conversion of L-DOPA to 3-OMD, leading to a more sustained plasma concentration of L-DOPA and enhanced delivery to the brain. This compound is a non-catechol structured COMT inhibitor that has demonstrated efficacy in both preclinical and clinical settings. Its primary mechanism of action involves the inhibition of cerebral catechol-O-methylation, which manifests as a reduction in homovanillic acid (HVA) levels and an increase in 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the rat striatum[1].

Mechanism of Action of this compound

This compound acts as a potent and specific inhibitor of catechol-O-methyltransferase (COMT) in vivo[2]. COMT is a key enzyme in the metabolic pathway of catecholamines, including dopamine and its precursor L-DOPA. The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.

In the context of Parkinson's disease therapy, the inhibition of COMT by this compound has two primary beneficial effects:

-

Increased Bioavailability of L-DOPA: By preventing the O-methylation of L-DOPA to 3-O-methyldopa (3-OMD) in the periphery, this compound increases the amount of L-DOPA available to cross the blood-brain barrier.

-

Modulation of Dopamine Metabolism in the Brain: Within the central nervous system, dopamine is metabolized by both monoamine oxidase (MAO) to form DOPAC and by COMT to form 3-methoxytyramine (3-MT). Both of these metabolites are subsequently converted to homovanillic acid (HVA). By inhibiting COMT, this compound shifts the metabolic pathway of dopamine away from the production of 3-MT and HVA, leading to an accumulation of DOPAC. This alteration in the ratio of dopamine metabolites serves as a key indicator of COMT inhibition in preclinical studies.

The following diagram illustrates the central role of COMT in dopamine metabolism and the impact of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Rats

| Parameter Measured | Animal Model | Dose and Route of Administration | Effect | Reference |

| Striatal Homovanillic acid (HVA) | Rat | Not specified | Reduction | [1] |

| Striatal 3,4-dihydroxyphenylacetic acid (DOPAC) | Rat | Not specified | Increase | [1] |

| Plasma 3-O-methyldopa (3OMD) | Rat | Not specified | ~50% decrease | [2] |

| Striatal 3-O-methyldopa (3OMD) | Rat | Not specified | Dose-dependent reduction | [2] |

| Serum Homovanillic acid (HVA) | Rat | Not specified | Decrease | [3] |

| Serum 3-O-methyldopa (3OMD) from exogenous L-DOPA | Rat | Not specified | Decrease | [3] |

Table 2: Clinical Efficacy of this compound A in Humans

| Parameter Measured | Study Population | Dose and Route of Administration | Effect | Reference |

| Plasma 3-O-methyldopa (3OMD) | 5 unmedicated subjects | 200-600 mg p.o. | 67% decrease (non-dose-related, p < 0.05) | [4] |

| Plasma 3,4-dihydroxyphenylacetic acid (DOPAC) | 5 unmedicated subjects | 200-600 mg p.o. | Increase | [4] |

| Urinary Isoquinolines | Healthy subjects | Not specified | Significant increase | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vivo Microdialysis for the Measurement of Dopamine and Metabolites in the Rat Striatum

This protocol allows for the in vivo sampling of extracellular dopamine, DOPAC, and HVA in the striatum of freely moving rats to assess the effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4

-

This compound solution

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat with isoflurane or a suitable anesthetic.

-

Place the rat in the stereotaxic frame.

-

Implant a guide cannula into the striatum using appropriate stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Probe Insertion and Equilibration:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.

-

Collect at least 3-4 baseline samples to ensure a stable baseline.

-

-

Administration of this compound:

-

Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).

-

-

Post-Treatment Sample Collection:

-

Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-4 hours) to monitor the effect of the compound on dopamine, DOPAC, and HVA levels.

-

-

Sample Analysis by HPLC-ECD:

-

Analyze the collected dialysate samples using an HPLC-ECD system optimized for the separation and quantification of dopamine and its metabolites.

-

Levodopa (L-DOPA) Test in Humans

This protocol is used to assess the in vivo COMT inhibitory activity of this compound by measuring its effect on the formation of 3-O-methyldopa (3OMD) from exogenously administered L-DOPA[4].

Study Design:

-

A crossover design is typically employed, where each subject serves as their own control.

-

Subjects receive L-DOPA alone in one session and L-DOPA with pre-treatment of this compound in another session, with a suitable washout period in between.

Materials:

-

Healthy human volunteers

-

L-DOPA/Carbidopa tablets

-

This compound A tablets (e.g., 200-600 mg)

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

HPLC-ECD system for the analysis of L-DOPA, 3OMD, DOPAC, and HVA.

Procedure:

-

Subject Preparation:

-

Subjects should fast overnight before each study session.

-

-

Control Session (L-DOPA alone):

-

A baseline blood sample is collected.

-

A standard dose of L-DOPA/Carbidopa is administered orally.

-

Blood samples are collected at regular intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours) post-L-DOPA administration.

-

-

Washout Period:

-

A washout period of at least one week is required between study sessions.

-

-

Treatment Session (this compound + L-DOPA):

-

A baseline blood sample is collected.

-

A single oral dose of this compound A is administered.

-

After a specified time (e.g., 1 hour), the same standard dose of L-DOPA/Carbidopa is administered.

-

Blood samples are collected at the same time intervals as in the control session.

-

-

Sample Processing and Analysis:

-

Plasma is separated from the blood samples by centrifugation.

-

Plasma concentrations of L-DOPA, 3OMD, DOPAC, and HVA are determined by a validated HPLC-ECD method.

-

-

Data Analysis:

-

Pharmacokinetic parameters for L-DOPA and 3OMD (e.g., Cmax, Tmax, AUC) are calculated for both sessions.

-

The percentage inhibition of 3OMD formation is calculated by comparing the AUC of 3OMD in the treatment session to the control session.

-

In Vitro COMT Activity Assay

This assay determines the direct inhibitory effect of this compound on COMT enzyme activity.

Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

A catechol substrate (e.g., epinephrine, dopamine, or a fluorescent substrate)

-

This compound at various concentrations

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection system appropriate for the chosen substrate (e.g., spectrophotometer, fluorometer, or LC-MS)

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing the assay buffer, COMT enzyme, and SAM.

-

Prepare serial dilutions of this compound.

-

-

Incubation:

-

Add the different concentrations of this compound to the reaction mixture and pre-incubate for a short period.

-

Initiate the reaction by adding the catechol substrate.

-

Incubate the reaction at 37°C for a fixed time.

-

-

Reaction Termination and Detection:

-

Stop the reaction (e.g., by adding an acid or by heat inactivation).

-

Measure the amount of the methylated product formed using the appropriate detection method.

-

-

Data Analysis:

-

Calculate the percentage of COMT inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a valuable research tool for investigating the role of COMT inhibition in the context of Parkinson's disease. Its ability to modulate the metabolism of L-DOPA and dopamine provides a clear mechanism for enhancing the efficacy of L-DOPA therapy. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of COMT inhibitors in Parkinson's disease and other related neurological disorders. Future research should focus on detailed dose-response studies, pharmacokinetic/pharmacodynamic modeling, and long-term efficacy and safety assessments to fully characterize the profile of this compound.

References

- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the COMT inhibitor, this compound, on plasma homovanillic acid and O-methylation of exogenous L-dopa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CGP 28014: A Catechol-O-Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28014 is a non-catechol, selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamine neurotransmitters. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its effects on dopamine metabolism are presented, along with a summary of its in vivo efficacy. The document is intended to serve as a core resource for researchers and professionals engaged in the study of neuropharmacology and the development of novel therapeutics targeting the dopaminergic system.

Chemical Structure and Properties

This compound, with the IUPAC name N'-(6-oxo-1,6-dihydropyridin-2-yl)-N,N-dipropylformimidamide, is a unique non-catechol structure that exhibits inhibitory activity against COMT.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N'-(6-oxo-1,6-dihydropyridin-2-yl)-N,N-dipropylformimidamide |

| CAS Number | 111757-17-6 |

| Molecular Formula | C₁₂H₁₉N₃O |

| Molecular Weight | 221.30 g/mol |

| SMILES String | CCCN(CCC)C=NC1=CC=CC(=O)N1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the inhibition of catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of dopamine, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to dopamine, leading to the formation of 3-methoxytyramine (3-MT). 3-MT is subsequently converted to homovanillic acid (HVA) by monoamine oxidase (MAO). By inhibiting COMT, this compound prevents the O-methylation of dopamine, thereby increasing the availability of dopamine in the synaptic cleft. This leads to a shift in the metabolic pathway, favoring the conversion of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO.

In Vivo Pharmacological Effects

Studies in rats have demonstrated the ability of this compound to modulate dopamine metabolism in the brain. Administration of this compound leads to a significant decrease in the levels of the dopamine metabolite HVA, accompanied by an increase in DOPAC levels in the striatum.[2] This indicates a successful inhibition of the COMT pathway in vivo.

Table 3: Effect of this compound on Dopamine and its Metabolites in Rat Striatum

| Treatment | Dopamine (% of control) | DOPAC (% of control) | HVA (% of control) |

| This compound (30 mg/kg, i.p.) | 141% | 149% | 29% |

| Data from Keränen et al., 1994.[2] |

Experimental Protocols

In Vivo Microdialysis for the Assessment of Dopamine and its Metabolites in Rat Striatum

This protocol describes the methodology for in vivo microdialysis to measure extracellular levels of dopamine, DOPAC, and HVA in the striatum of freely moving rats following the administration of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Stereotaxic apparatus

-

Microdialysis guide cannula and probes (e.g., 4 mm membrane)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula into the striatum using appropriate stereotaxic coordinates (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound intraperitoneally (i.p.).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using an HPLC-ED system to determine the concentrations of dopamine, DOPAC, and HVA.

-

The mobile phase typically consists of a phosphate/citrate buffer with an ion-pairing agent and an organic modifier.

-

The electrochemical detector is set at an oxidizing potential suitable for the detection of catecholamines and their metabolites.

-

In Vitro COMT Inhibition Assay

While this compound is reported to be weakly active in vitro, this general protocol can be adapted to assess its direct inhibitory effect on COMT activity.

Materials:

-

Recombinant human or rat COMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

A catechol substrate (e.g., epinephrine, dopamine, or a fluorescent substrate)

-

This compound

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Detection system (e.g., HPLC-ED, spectrophotometer, or fluorometer)

Procedure:

-

Prepare a reaction mixture containing the buffer, COMT enzyme, and the catechol substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Quantify the amount of methylated product formed.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are not extensively reported in the currently available literature. A clinical pharmacology study in humans used oral doses ranging from 200-600 mg.[3]

Discussion and Future Directions

This compound represents an interesting pharmacological tool for the study of the central dopaminergic system. Its non-catechol structure distinguishes it from many other COMT inhibitors. The in vivo data clearly demonstrate its ability to modulate dopamine metabolism in the brain. However, its weak in vitro activity suggests that it may act as a prodrug, being converted to an active metabolite in vivo. Further research is warranted to elucidate the precise mechanism of its in vivo activity, including the identification of any active metabolites. Comprehensive pharmacokinetic and toxicological studies would also be necessary to fully evaluate its therapeutic potential.

Conclusion

This compound is a selective, centrally acting inhibitor of catechol-O-methyltransferase that has been shown to effectively alter dopamine metabolism in vivo. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and experimental evaluation. The provided protocols offer a starting point for researchers wishing to investigate the effects of this compound further. While more research is needed to fully characterize its pharmacological profile, this compound remains a valuable compound for neuropharmacological research.

References

- 1. This compound, a new inhibitor of cerebral catechol-O-methylation with a non-catechol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the new selective COMT inhibitor this compound A on the formation of 3-O-methyldopa (3OMD) in plasma of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 28014: A Technical Guide to its Differential Effects on Peripheral and Central Catechol-O-Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28014, chemically identified as N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine, is a potent and selective inhibitor of catechol-O-methyltransferase (COMT). This document provides a comprehensive technical overview of the differential effects of this compound on peripheral versus central COMT activity. In vivo studies have demonstrated that this compound primarily functions as a centrally acting COMT inhibitor, a characteristic that distinguishes it from other COMT inhibitors such as entacapone. Evidence strongly suggests that this compound is a prodrug, exhibiting weak in vitro activity but potent effects in vivo following metabolic activation. This guide synthesizes available data on its mechanism of action, its impact on L-DOPA metabolism, and the experimental methodologies used to elucidate these properties.

Introduction